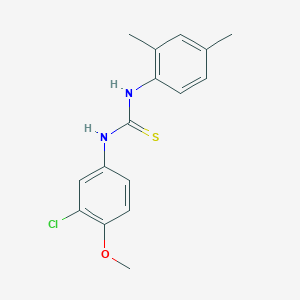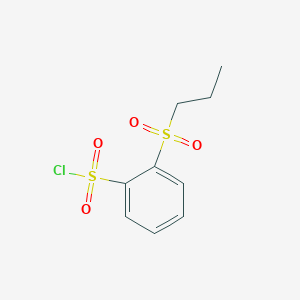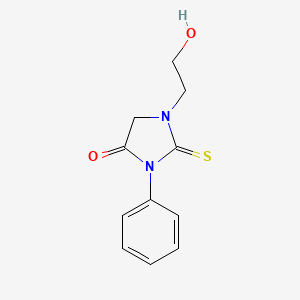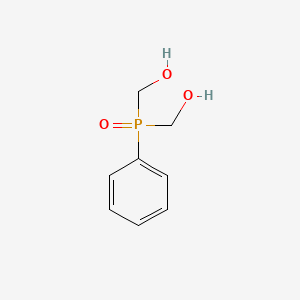![molecular formula C110H112Cl6N2Na4O8 B14139656 Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene CAS No. 68517-08-8](/img/structure/B14139656.png)
Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene” is a complex organic molecule. This compound is characterized by multiple benzene rings substituted with various functional groups such as ethenyl, carboxylatomethyl, chloromethyl, and dichloromethyl groups. The presence of these diverse functional groups makes this compound highly versatile in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the introduction of specific functional groups onto the benzene rings. Common synthetic routes include:
Friedel-Crafts Alkylation: This method introduces alkyl groups onto the benzene ring using alkyl halides and a Lewis acid catalyst like AlCl₃.
Nitration and Reduction: Nitration of benzene followed by reduction can introduce amino groups, which can be further modified to carboxylatomethyl groups.
Halogenation: Chloromethyl and dichloromethyl groups can be introduced via halogenation reactions using reagents like Cl₂ or SOCl₂.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenated benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: H₂, Pd/C, LiAlH₄
Nucleophiles: NaOH, NH₃
Major Products
The major products formed from these reactions include epoxides, diols, amines, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of polymers and advanced materials.
Biology: Studied for its potential as a drug delivery agent due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its anti-cancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl and chloromethyl groups can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The carboxylatomethyl groups enhance solubility and facilitate transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-ethyl-4-methyl-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Uniqueness
Compared to similar compounds, this compound’s unique combination of functional groups allows for a broader range of chemical reactions and applications. The presence of multiple ethenyl and chloromethyl groups enhances its reactivity and potential for forming complex structures.
This detailed article provides a comprehensive overview of the compound “Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene”
Eigenschaften
CAS-Nummer |
68517-08-8 |
|---|---|
Molekularformel |
C110H112Cl6N2Na4O8 |
Molekulargewicht |
1894.7 g/mol |
IUPAC-Name |
tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene |
InChI |
InChI=1S/2C13H15NO4.C10H12.C10H10.C10H12.C10H10.2C9H8Cl2.2C9H9Cl.C8H8.4Na/c1-2-10-3-5-11(6-4-10)7-14(8-12(15)16)9-13(17)18;1-2-10-4-3-5-11(6-10)7-14(8-12(15)16)9-13(17)18;2*1-3-9-5-7-10(4-2)8-6-9;2*1-3-9-6-5-7-10(4-2)8-9;1-2-7-3-5-8(6-4-7)9(10)11;1-2-7-4-3-5-8(6-7)9(10)11;1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-6-4-3-5-7-8;;;;/h2*2-6H,1,7-9H2,(H,15,16)(H,17,18);3,5-8H,1,4H2,2H3;3-8H,1-2H2;3,5-8H,1,4H2,2H3;3-8H,1-2H2;2*2-6,9H,1H2;2*2-6H,1,7H2;2-7H,1H2;;;;/q;;;;;;;;;;;4*+1/p-4 |
InChI-Schlüssel |
ONRHPVFAUCYBRU-UHFFFAOYSA-J |
Kanonische SMILES |
CCC1=CC=C(C=C1)C=C.CCC1=CC(=CC=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)CN(CC(=O)[O-])CC(=O)[O-].C=CC1=CC=C(C=C1)CCl.C=CC1=CC=C(C=C1)C=C.C=CC1=CC=C(C=C1)C(Cl)Cl.C=CC1=CC(=CC=C1)C=C.C=CC1=CC(=CC=C1)C(Cl)Cl.C=CC1=CC=CC(=C1)CN(CC(=O)[O-])CC(=O)[O-].C=CC1=CC=CC(=C1)CCl.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)

![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)



![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)

![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)

![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
